p-(3-Phthalimidopropoxy)acetophenone
Description
p-(3-Phthalimidopropoxy)acetophenone is a synthetic acetophenone derivative featuring a phthalimide group connected via a three-carbon propoxy linker at the para position of the acetophenone core. The phthalimide moiety is known for its role in polymer synthesis (e.g., polyimides) , while the acetophenone scaffold is widely utilized in agrochemicals, pharmaceuticals, and materials science due to its versatile reactivity and biological activity .
Properties
CAS No. |
65623-99-6 |
|---|---|
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[3-(4-acetylphenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H17NO4/c1-13(21)14-7-9-15(10-8-14)24-12-4-11-20-18(22)16-5-2-3-6-17(16)19(20)23/h2-3,5-10H,4,11-12H2,1H3 |
InChI Key |
HQUYDKBKSMWQIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between p-(3-Phthalimidopropoxy)acetophenone and related compounds:
Key Insights:
In contrast, alkyl or methoxy substituents in other acetophenones improve solubility and metabolic stability, making them suitable for agrochemicals . Natural acetophenones like paeonol and apocynin exhibit bioactivity due to hydroxyl and methoxy groups, which are absent in synthetic this compound. This suggests divergent applications (pharmaceuticals vs. materials science) .
Synthetic Accessibility: Suzuki coupling is a common method for para-substituted acetophenones (e.g., p-(4-methylphenyl)acetophenone), but this compound may require additional steps, such as propoxy linker installation or phthalimide conjugation .
Thermodynamic and Solubility Profiles: While specific data for this compound are unavailable, acetophenone derivatives with bulky substituents (e.g., phthalimide) typically exhibit lower volatility and higher melting points compared to simpler analogs like p-(4-methylphenyl)acetophenone .
Research Findings and Gaps
- Biological Activity: No direct evidence exists for this compound’s bioactivity. However, phthalimide derivatives are associated with anti-inflammatory and anticancer properties, while acetophenones show antimicrobial effects . Synergistic effects may arise from combining these moieties.
- Polymer Chemistry: 3-Chloro-N-phenyl-phthalimide is a validated monomer for polyimides . The propoxy linker in this compound could introduce flexibility into polymer backbones, though this remains untested.
- Data Gaps: Experimental data on solubility, stability, and reactivity of this compound are lacking. Comparative studies with analogs like p-(4-methoxyphenyl)acetophenone are needed to assess its advantages in target applications.
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